molecular formula C13H18O3S2 B14622105 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane CAS No. 57009-70-8

2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane

Cat. No.: B14622105
CAS No.: 57009-70-8
M. Wt: 286.4 g/mol
InChI Key: QOWQNDBUFBXLMY-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring attached to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or hydrochloric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used as a building block for synthesizing advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of dithiane-containing molecules with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the dithiane ring could play a role in modulating its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane.

    3,4,5-Trimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.

    3,4,5-Trimethoxycinnamamide: Another compound containing the trimethoxyphenyl group, used in different applications.

Uniqueness

This compound is unique due to the presence of both the trimethoxyphenyl group and the dithiane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

57009-70-8

Molecular Formula

C13H18O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C13H18O3S2/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3

InChI Key

QOWQNDBUFBXLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2SCCCS2

Origin of Product

United States

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